1-(Difluoromethoxy)-2-ethoxybenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

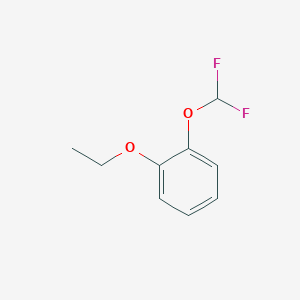

1-(Difluoromethoxy)-2-ethoxybenzene is an organic compound characterized by the presence of both difluoromethoxy and ethoxy functional groups attached to a benzene ring

Preparation Methods

The synthesis of 1-(Difluoromethoxy)-2-ethoxybenzene typically involves the introduction of difluoromethoxy and ethoxy groups onto a benzene ring. One common method is the difluoromethylation of phenolic compounds, followed by ethoxylation. The reaction conditions often involve the use of difluoromethylating agents such as ClCF2H and ethylating agents under controlled temperatures and pressures . Industrial production methods may utilize continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

1-(Difluoromethoxy)-2-ethoxybenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where the difluoromethoxy or ethoxy groups can be replaced by other functional groups.

Common Reagents and Conditions: Reagents such as halogenating agents, reducing agents like LiAlH4, and oxidizing agents like KMnO4 are frequently used.

Scientific Research Applications

1-(Difluoromethoxy)-2-ethoxybenzene has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of fluorinated compounds.

Biology: The compound is studied for its potential biological activity, including antibacterial and antifungal properties.

Medicine: Research explores its use in drug development, particularly for its potential as an anti-inflammatory or anticancer agent.

Mechanism of Action

The mechanism by which 1-(Difluoromethoxy)-2-ethoxybenzene exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The pathways involved often include modulation of signal transduction pathways and interaction with cellular proteins .

Comparison with Similar Compounds

1-(Difluoromethoxy)-2-ethoxybenzene can be compared with other fluorinated benzene derivatives:

Similar Compounds: Examples include 1-(Trifluoromethoxy)-2-ethoxybenzene and 1-(Difluoromethoxy)-4-ethoxybenzene.

Biological Activity

1-(Difluoromethoxy)-2-ethoxybenzene is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and biochemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics:

- Molecular Formula: C₉H₁₀F₂O₂

- Molecular Weight: 188.17 g/mol

- IUPAC Name: this compound

- Canonical SMILES: CCOC1=CC=CC=C1OC(F)F

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Research indicates that it may inhibit specific enzymes or receptors, which can lead to therapeutic effects such as anti-inflammatory or anticancer properties. The compound's difluoromethoxy and ethoxy groups contribute to its unique electronic and steric properties, enhancing its interaction with biological systems.

Antibacterial and Antifungal Properties

Recent studies have highlighted the potential antibacterial and antifungal activities of this compound. The compound has shown effectiveness against various bacterial strains and fungi, making it a candidate for further development in antimicrobial therapies.

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's efficacy against cancer cell lines. For instance, it has been tested for its ability to induce apoptosis in human prostate adenocarcinoma cells (LNCaP), demonstrating promising results in inhibiting cell proliferation .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar fluorinated compounds is essential:

| Compound | Antibacterial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| This compound | Moderate | High | Combination of difluoromethoxy and ethoxy groups |

| 1-(Trifluoromethoxy)-2-ethoxybenzene | Low | Moderate | Higher fluorine content |

| 1-(Difluoromethoxy)-4-ethoxybenzene | Low | Low | Different substitution pattern |

Case Study 1: Anticancer Activity

In a study focused on the anticancer properties of various fluorinated compounds, this compound exhibited significant cytotoxic effects on LNCaP cells. The IC50 value was determined to be approximately 5 μM, indicating its potential as a therapeutic agent in prostate cancer treatment .

Case Study 2: Antifungal Efficacy

A separate investigation assessed the antifungal activity of the compound against Candida albicans. Results showed a minimum inhibitory concentration (MIC) of 10 μg/mL, suggesting that it could be developed into an antifungal treatment .

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for research in antimicrobial and anticancer therapies. Its unique chemical structure allows for interactions that could lead to significant therapeutic effects. Future studies should focus on detailed mechanistic investigations and clinical trials to fully elucidate its potential applications in medicine.

Properties

Molecular Formula |

C9H10F2O2 |

|---|---|

Molecular Weight |

188.17 g/mol |

IUPAC Name |

1-(difluoromethoxy)-2-ethoxybenzene |

InChI |

InChI=1S/C9H10F2O2/c1-2-12-7-5-3-4-6-8(7)13-9(10)11/h3-6,9H,2H2,1H3 |

InChI Key |

SGVUWZYJZQVALR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1OC(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.